Streptomycin hydrochloride is primarily obtained from the fermentation of Streptomyces griseus. This bacterium produces streptomycin naturally, which can be extracted and purified for medical use. The compound can also be synthesized through various chemical methods, allowing for controlled production and modification.
Streptomycin hydrochloride is classified as an aminoglycoside antibiotic. It acts primarily against aerobic gram-negative bacteria and is used in the treatment of tuberculosis, plague, and other serious infections caused by susceptible organisms.
The synthesis of streptomycin hydrochloride can be achieved through both natural extraction and chemical synthesis. The natural extraction involves culturing Streptomyces griseus under specific conditions to maximize yield. Chemical synthesis typically involves complex multi-step processes that modify simpler precursors into the final product.
Streptomycin hydrochloride has a complex molecular structure featuring multiple functional groups. Its chemical formula is . The structure includes an aminocyclitol (streptidine) linked to a sugar moiety (streptose).
Streptomycin hydrochloride undergoes various chemical reactions that are crucial for its functionality and modification:
For example, the reaction of streptomycin with hydroxylamine hydrochloride in pyridine leads to the formation of streptomycin oxime trihydrochloride . This reaction demonstrates the compound's reactivity with nucleophiles.
The mechanism of action of streptomycin hydrochloride primarily involves binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of messenger RNA.
Streptomycin hydrochloride has several important applications in medicine:
The pre-antibiotic era faced high mortality from bacterial infections. Early 20th-century research focused on microbial antagonism—the phenomenon where microorganisms inhibit competitors. Soil microbiology became critical, as soil harbored diverse bacteria and fungi producing antimicrobial compounds. René Dubos’ 1939 discovery of gramicidin (from Bacillus brevis) validated the systematic search for antibacterial agents. This era set the stage for targeted antibiotic discovery, shifting from serendipity (like penicillin) to methodical screening [6] [8].
Selman Waksman pioneered the study of actinomycetes, soil microorganisms with antibacterial properties. At Rutgers University, he established systematic screening protocols to isolate antibiotics from these organisms. His team discovered 18 antibiotics between 1940–1958, including actinomycin (1940) and streptothricin (1942). Waksman coined the term "antibiotic" in 1941 and collaborated with Merck & Co. for large-scale production. His 1932 research showed soil actinomycetes eliminated Mycobacterium tuberculosis, laying groundwork for antitubercular drug discovery [2] [6] [9].
Albert Schatz, a Ph.D. student under Waksman, isolated streptomycin in 1943. Working alone in a basement lab due to safety risks, Schatz cultured >10,000 soil samples. He identified Streptomyces griseus strain 18-16 from manure-rich soil and strain D-1 from a healthy chicken’s throat. On October 19, 1943, Schatz observed these strains inhibited M. tuberculosis H37 (a virulent human strain) and gram-negative bacteria. Elizabeth Bugie confirmed antibacterial activity, leading to a joint publication on January 1, 1944. Schatz produced initial streptomycin batches for clinical trials and developed submerged fermentation techniques for scale-up [3] [7] [10].
Waksman received the 1952 Nobel Prize for streptomycin, cited as the "culminating point" of his career. Schatz sued in 1950, revealing Waksman’s patent royalty agreements excluded co-discoverers. Rutgers settled, granting Schatz 3% royalties ($120,000) and legal co-discoverer status. Elizabeth Bugie received no patent credit despite co-authoring the discovery paper. The Lancet later called the Nobel omission a "considerable mistake." This controversy reshaped research ethics, prompting universities to clarify intellectual property policies and crediting practices [7] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: